6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one
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Overview
Description
6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[1,2-a]pyrimidines .
Scientific Research Applications
6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: 6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development .
Properties
CAS No. |
85344-92-9 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-4H,5-6H2,1H3 |
InChI Key |
QMZSASWALPTBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=O)CCN12 |
Origin of Product |
United States |
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